REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8](I)=[CH:7][N:6]=2)[CH2:3][CH2:2]1.Cl[C:13]1[CH:18]=CC(C#C)=CN=1.ClC1C=CC(I)=CN=1.C1(N)CC1.[CH:33]1([CH2:36][NH:37][C:38]2[CH:43]=[CH:42][C:41]([I:44])=[CH:40][N:39]=2)[CH2:35]C1>>[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([C:13]#[CH:18])=[CH:7][N:6]=2)[CH2:3][CH2:2]1.[CH:36]1([NH:37][C:38]2[CH:43]=[CH:42][C:41]([I:44])=[CH:40][N:39]=2)[CH2:33][CH2:35]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)CNC1=NC=C(C=C1)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NC=C(C=C1)C#C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NC=C(C=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8](I)=[CH:7][N:6]=2)[CH2:3][CH2:2]1.Cl[C:13]1[CH:18]=CC(C#C)=CN=1.ClC1C=CC(I)=CN=1.C1(N)CC1.[CH:33]1([CH2:36][NH:37][C:38]2[CH:43]=[CH:42][C:41]([I:44])=[CH:40][N:39]=2)[CH2:35]C1>>[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([C:13]#[CH:18])=[CH:7][N:6]=2)[CH2:3][CH2:2]1.[CH:36]1([NH:37][C:38]2[CH:43]=[CH:42][C:41]([I:44])=[CH:40][N:39]=2)[CH2:33][CH2:35]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)CNC1=NC=C(C=C1)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NC=C(C=C1)C#C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=NC=C(C=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |